Methyl 3-(dipropoxyphosphoryl)propanoate

Description

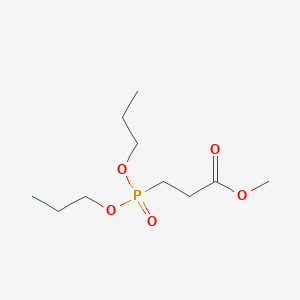

Methyl 3-(dipropoxyphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate ester backbone substituted with a dipropoxyphosphoryl group. Its structure comprises a central phosphorus atom bonded to two propoxy groups (–OCH₂CH₂CH₃) and a methyl propanoate moiety. This compound is hypothesized to serve as a precursor or intermediate in organic synthesis, particularly in applications requiring phosphorus-based ligands or flame retardants.

Properties

CAS No. |

61743-12-2 |

|---|---|

Molecular Formula |

C10H21O5P |

Molecular Weight |

252.24 g/mol |

IUPAC Name |

methyl 3-dipropoxyphosphorylpropanoate |

InChI |

InChI=1S/C10H21O5P/c1-4-7-14-16(12,15-8-5-2)9-6-10(11)13-3/h4-9H2,1-3H3 |

InChI Key |

XMWIUJOPBMXLOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(CCC(=O)OC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dipropoxyphosphoryl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromopropanoic acid with dipropyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the dipropoxyphosphoryl group. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dipropoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the dipropoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dipropoxyphosphoryl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl 3-(dipropoxyphosphoryl)propanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogs

a) Methyl 3-(Dimethoxyphosphoryl)propanoate (CAS 18733-15-8)

- Structure : Phosphoryl group with two methoxy (–OCH₃) substituents.

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.16 g/mol

- Key Properties :

- Applications : Used as a phosphorylating agent in organic synthesis and as a ligand in metal-catalyzed reactions .

b) Methyl 3-(Dimethoxyphosphoryl)-2-Methylpropanoate (CAS 33771-60-7)

- Structure: Propanoate backbone with a methyl branch at the second carbon and dimethoxyphosphoryl group.

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.16 g/mol

- Key Properties :

- Applications : Likely employed in specialty chemical synthesis due to steric effects from the methyl branch.

c) 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)

- Structure: Propanoic acid substituted with a 2-methoxyphenyl group.

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Properties : Melting point: 85–89°C .

- Applications : Primarily used in pharmaceutical intermediates or as a building block for aromatic esters.

Key Comparative Analysis

Research Findings and Trends

Reactivity Differences :

- The dipropoxy variant’s longer alkoxy chains may reduce electrophilicity at phosphorus compared to dimethoxy analogs, impacting reactivity in phosphorylation reactions .

- Steric hindrance in the methyl-branched analog (CAS 33771-60-7) likely slows nucleophilic substitution compared to linear derivatives .

Physicochemical Properties: Longer propoxy chains increase lipophilicity, enhancing solubility in nonpolar solvents relative to dimethoxy derivatives. This property could expand its utility in polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.